2-Bromo-6-fluorobenzoic acid
Overview
Description
2-Bromo-6-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is a white to light yellow solid at room temperature and is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
2-Bromo-6-fluorobenzoic acid is primarily used as a chiral drug molecule and an intermediate in organic synthesis . The bromine atom on the benzene ring can undergo Suzuki coupling to connect another aromatic group . The carboxyl group on the benzene ring can be transformed into active functional groups such as hydroxyl, aldehyde, and amide .
Mode of Action
The common method of introducing this structure is to convert the carboxylic acid into a more active acyl chloride, and then use the acyl chloride to connect the fragment to the target molecule .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of biaryl intermediates , which are involved in various biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as seen in a reaction where the compound was heated at 80 °C . Additionally, the compound’s stability and reactivity can be influenced by the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-fluorobenzoic acid typically involves the following steps:
Starting Material: o-Fluorobenzonitrile is used as the initial raw material.
Nitrification: The nitration of o-fluorobenzonitrile to introduce a nitro group.
Nitroreduction: Reduction of the nitro group to an amino group.
Bromization: Introduction of a bromine atom at the desired position.
Diazo-deamination: Conversion of the amino group to a diazonium salt followed by deamination.
Hydrolysis: Hydrolysis of the intermediate to yield this compound
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Major Products:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Reduction Products: Benzyl alcohols and benzaldehydes.
Scientific Research Applications
2-Bromo-6-fluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Acts as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 2-Fluoro-6-bromobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-fluorobenzoic acid
- 2-Fluoro-6-methoxybenzoic acid
- 2-Fluoro-6-iodobenzoic acid
Comparison: 2-Bromo-6-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain coupling reactions and as a precursor for specific pharmaceuticals .
Properties
IUPAC Name |
2-bromo-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAZJVAIZVUWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307156 | |
Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-37-1 | |
Record name | 2252-37-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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